molecular formula C75H140Na2O17P2 B15092020 disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate

disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate

Cat. No.: B15092020
M. Wt: 1421.8 g/mol
InChI Key: ZGXBPVVNHLSVRG-NFOZGECASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium; [3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate is a complex glycerophospholipid derivative with a disodium counterion. Its structure comprises:

  • Two phosphate groups linked to glycerol backbones.
  • Multiple acyl chains: A saturated hexadecanoyl (C16:0) chain. An unsaturated (E)-octadec-9-enoyl (C18:1) chain. A branched chain containing a 2-hexylcyclopropyl moiety (C8-cyclopropyl). A pentadecanoyl (C15:0) chain. Its disodium form enhances solubility in aqueous environments, distinguishing it from neutral phospholipids .

Properties

Molecular Formula

C75H140Na2O17P2

Molecular Weight

1421.8 g/mol

IUPAC Name

disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate

InChI

InChI=1S/C75H142O17P2.2Na/c1-5-9-13-17-20-23-26-29-30-32-35-38-41-46-52-58-74(79)91-70(63-85-72(77)57-51-45-40-37-34-31-27-24-21-18-14-10-6-2)65-89-93(81,82)87-61-69(76)62-88-94(83,84)90-66-71(64-86-73(78)56-50-44-39-36-33-28-25-22-19-15-11-7-3)92-75(80)59-53-47-42-43-49-55-68-60-67(68)54-48-16-12-8-4;;/h29-30,67-71,76H,5-28,31-66H2,1-4H3,(H,81,82)(H,83,84);;/q;2*+1/p-2/b30-29+;;

InChI Key

ZGXBPVVNHLSVRG-NFOZGECASA-L

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate involves multiple steps:

    Esterification: The initial step involves the esterification of glycerol with hexadecanoic acid and octadec-9-enoic acid to form the corresponding esters.

    Phosphorylation: The esterified glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride.

    Substitution: The phosphorylated intermediate undergoes substitution reactions with 2-hexylcyclopropyl octanoic acid and pentadecanoic acid to form the final compound.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and phosphorylation reactions under controlled conditions. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid moieties.

    Reduction: Reduction reactions can occur at the ester linkages, converting them to alcohols.

    Substitution: The phosphate group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under mild conditions.

Major Products

    Oxidation: Oxidation products include epoxides and hydroxylated derivatives.

    Reduction: Reduction leads to the formation of glycerol derivatives.

    Substitution: Substitution reactions yield a variety of phospholipid derivatives.

Scientific Research Applications

Disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate has several applications in scientific research:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the formulation of specialized surfactants and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through interactions with cell membranes. The fatty acid chains integrate into the lipid bilayer, altering membrane fluidity and permeability. The phosphate group can interact with membrane proteins, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The target compound’s uniqueness lies in its cyclopropyl-containing acyl chain and disodium counterion . Comparable compounds lack these features:

Feature Target Compound CID 131820255 () CID 131821150 () PGW Ligand ()
Molecular Formula Not explicitly provided (inferred: ~C₈₀H₁₄₈Na₂O₁₈P₂) C₄₀H₇₈NO₈P C₄₁H₈₀NO₈P C₄₄H₈₃O₁₀P
Acyl Chains C16:0, C18:1 (E), C15:0, C8-cyclopropyl C16:0, C18:1 (Z) C16:0, C18:1 (Z) C16:0 (palmitoyl), C18:1 (oleoyl)
Phosphate Modifications Disodium salt; two phosphate groups Monoester phosphate with methylaminoethoxy group Monoester phosphate with dimethylaminoethoxy group Phosphatidylglycerol head group
Predicted CCS (Ų) Not available 283.4 ([M+H]⁺) 289.4 ([M+H]⁺) Not available
Biological Relevance Synthetic/lipid engineering focus Structural analog with potential membrane interaction studies Similar to CID 131820255 but with enhanced cationic character Natural phosphatidylglycerol derivative in membranes

Physicochemical and Functional Comparisons

  • Cyclopropane Moieties : The 2-hexylcyclopropyl chain in the target compound introduces rigidity and oxidative stability compared to straight-chain analogs. Similar cyclopropane-containing lipids are rare in natural systems but are synthetically engineered for enhanced lipid bilayer stability .
  • Cationic vs. Anionic Head Groups: Unlike CID 131820255 and 131821150 (cationic methylamino/dimethylamino groups), the target compound’s disodium phosphate groups confer anionic properties, affecting interactions with proteins or nucleic acids .
  • Similarity Indexing : Using Tanimoto coefficients (), the target compound likely shows <50% similarity to common glycerophospholipids (e.g., phosphatidylcholines) due to its cyclopropane and branched chains.

Research Findings and Analytical Data

NMR and MS/MS Profiling

  • NMR Shifts : Regions analogous to "Region A" and "Region B" () in the target compound would show distinct chemical shifts due to cyclopropane-induced steric effects, differentiating it from linear-chain analogs like CID 131820255 .
  • MS/MS Clustering : Molecular networking () would classify this compound in a unique cluster due to its atypical fragmentation pattern from the cyclopropane and branched acyl chains.

Biological Activity

The compound disodium;[3-[[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropoxy]-oxidophosphoryl]oxy-2-hydroxypropyl][2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate is a complex phospholipid derivative with potential biological activities. Understanding its biological activity is critical for exploring its applications in pharmaceuticals, biotechnology, and other fields.

Chemical Structure and Properties

The compound is characterized by a phospholipid backbone with multiple fatty acyl chains. Its molecular formula includes a disodium phosphate group, which contributes to its solubility in aqueous environments. The presence of long-chain fatty acids suggests potential interactions with biological membranes.

The biological activity of this compound may be attributed to its interaction with cell membranes and signaling pathways. Phospholipids are known to play crucial roles in membrane fluidity, permeability, and cellular signaling. The fatty acid chains can influence membrane dynamics and protein interactions, potentially impacting cellular functions such as proliferation, apoptosis, and inflammation.

Case Studies and Research Findings

  • Tumor Perfusion Studies:
    A study investigating the effects of Combretastatin-A4 Disodium Phosphate (CA4DP), a related compound, demonstrated significant changes in tumor perfusion. The treatment led to a rapid reduction in interstitial fluid pressure (IFP), indicating enhanced drug delivery to tumors. This suggests that similar phospholipid compounds could enhance drug efficacy through improved vascular function (Table 1) .
    Time after CA4DP (minutes)Control IFP (mmHg)CA4DP IFP (mmHg)
    1513.1 ± 2.812.3 ± 4.0
    3012.3 ± 2.910.0 ± 3.6
    4512.3 ± 3.38.9 ± 4.0
    6013.2 ± 5.39.2 ± 3.4
  • Effects on Bacterial Growth:
    Research has shown that phosphates like disodium phosphate can influence bacterial growth dynamics in culture media. Variations in the grade of disodium phosphate used in media preparation affected the growth rates of E. coli, suggesting that the purity and composition of phosphates can significantly impact microbial physiology .
    • Growth Rate Observations:
      Different grades of disodium phosphate resulted in varying maximum specific growth rates (μmax\mu_{max}) among bacterial cultures, indicating that trace impurities can modulate physiological responses .

Comparative Analysis

A comparative analysis of similar compounds reveals that the structural variations in fatty acid chains and phosphate groups can lead to diverse biological activities:

Compound NameMain Biological Activity
Disodium;[3-[[...]] phosphateMembrane interaction, potential anti-cancer properties
Combretastatin-A4 Disodium PhosphateTumor perfusion reduction
PhosphatidylcholineCell signaling and membrane integrity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.